molecular formula C14H14N2S B11722645 4-(Benzylthio)benzamidine

4-(Benzylthio)benzamidine

Cat. No.: B11722645
M. Wt: 242.34 g/mol
InChI Key: VMJWSMMGIUIMDS-UHFFFAOYSA-N
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Description

4-(Benzylthio)benzamidine is an organic compound with the molecular formula C14H14N2S It contains a benzamidine group attached to a benzylthio moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzylthio)benzamidine typically involves the reaction of benzylthiol with benzamidine. One common method includes the use of a base such as sodium hydride to deprotonate the benzylthiol, followed by nucleophilic substitution with benzamidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under an inert atmosphere to prevent oxidation.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzylthio)benzamidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted benzamidines depending on the electrophile used.

Mechanism of Action

The mechanism of action of 4-(Benzylthio)benzamidine primarily involves its interaction with proteases. The benzamidine group acts as a reversible competitive inhibitor of serine proteases by mimicking the natural substrate of these enzymes . This interaction prevents the protease from binding to its actual substrate, thereby inhibiting its activity. The sulfur atom in the benzylthio group may also contribute to binding affinity and specificity .

Properties

Molecular Formula

C14H14N2S

Molecular Weight

242.34 g/mol

IUPAC Name

4-benzylsulfanylbenzenecarboximidamide

InChI

InChI=1S/C14H14N2S/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H3,15,16)

InChI Key

VMJWSMMGIUIMDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=C(C=C2)C(=N)N

Origin of Product

United States

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